![molecular formula C18H22N4O3S B2563032 2-[(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]ethan-1-one CAS No. 2097921-63-4](/img/structure/B2563032.png)
2-[(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]ethan-1-one
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Overview
Description
The compound is a complex organic molecule with several functional groups. It contains a benzofuran ring, which is a type of aromatic organic compound, a thiadiazole ring, which is a type of heterocyclic compound, and a piperazine ring, which is a type of organic compound that contains a six-membered ring containing two nitrogen atoms .
Molecular Structure Analysis
The molecular structure of this compound would likely be quite complex due to the presence of multiple ring structures and functional groups. The benzofuran and thiadiazole rings are aromatic and planar, while the piperazine ring is aliphatic and can adopt a chair or boat conformation .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of the benzofuran ring could contribute to the compound’s aromaticity and stability, while the piperazine ring could influence its solubility and reactivity .Scientific Research Applications
Synthesis and Structural Characterization
Researchers have synthesized a variety of compounds related to the one , focusing on their potential biological activities. For example, a study described the synthesis of novel bis(pyrazole-benzofuran) hybrids possessing a piperazine linker, aiming at potent bacterial biofilm and MurB inhibitors (Mekky & Sanad, 2020). These compounds were tested for in-vitro antibacterial and cytotoxic activities, with certain derivatives showing significant efficacy against bacterial strains.
Another research effort synthesized benzodifuranyl derivatives, along with other heterocyclic compounds, as anti-inflammatory and analgesic agents (Abu‐Hashem, Al-Hussain, & Zaki, 2020). The compounds exhibited notable COX-2 inhibitory, analgesic, and anti-inflammatory activities.
Biological Evaluation
The biological activities of synthesized compounds incorporating elements of the chemical structure have been extensively studied. For instance, synthesized 1-(4-substituted)-2-(−4-(piperazine-1-yl) bis-thiazole-5-yl) 2-Methyl-4-Nitro-1H-imidazole-1-yl) ethanone compounds were evaluated for their in-vitro anti-inflammatory activity, demonstrating significant effects (Ahmed, Molvi, & Khan, 2017).
Additionally, a study on the synthesis, characterization, and anti-inflammatory activity of some piperazine derivatives highlighted their potential as antimicrobial agents (Rajkumar, Kamaraj, & Krishnasamy, 2014). These compounds were found to have excellent antibacterial and antifungal activities when compared to standard drugs.
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O3S/c1-18(2)10-13-4-3-5-14(17(13)25-18)24-12-16(23)22-8-6-21(7-9-22)15-11-19-26-20-15/h3-5,11H,6-10,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKVZTWIHDBQANK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(O1)C(=CC=C2)OCC(=O)N3CCN(CC3)C4=NSN=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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